molecular formula C10H21NO2S B15232332 N-(3,3-Diethoxypropyl)thietan-3-amine

N-(3,3-Diethoxypropyl)thietan-3-amine

Cat. No.: B15232332
M. Wt: 219.35 g/mol
InChI Key: RGYFPQYCYFDBOV-UHFFFAOYSA-N
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Description

N-(3,3-Diethoxypropyl)thietan-3-amine: is a chemical compound with the molecular formula C10H21NO2S. It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom. This compound is primarily used in industrial and scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diethoxypropyl)thietan-3-amine typically involves the reaction of 3,3-diethoxypropylamine with a thietane precursor. One common method is the nucleophilic substitution reaction where the amine group reacts with a halogenated thietane compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-Diethoxypropyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

N-(3,3-Diethoxypropyl)thietan-3-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving sulfur-containing compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-Diethoxypropyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form bonds with metal ions, making it useful in catalysis and coordination chemistry. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    Thietan-3-amine: A simpler thietane derivative without the diethoxypropyl group.

    3,3-Diethoxypropylamine: Lacks the thietane ring but contains the diethoxypropyl group.

Uniqueness: N-(3,3-Diethoxypropyl)thietan-3-amine is unique due to the combination of the thietane ring and the diethoxypropyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N-(3,3-diethoxypropyl)thietan-3-amine

InChI

InChI=1S/C10H21NO2S/c1-3-12-10(13-4-2)5-6-11-9-7-14-8-9/h9-11H,3-8H2,1-2H3

InChI Key

RGYFPQYCYFDBOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCNC1CSC1)OCC

Origin of Product

United States

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